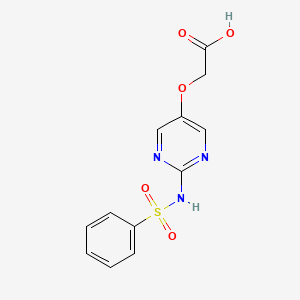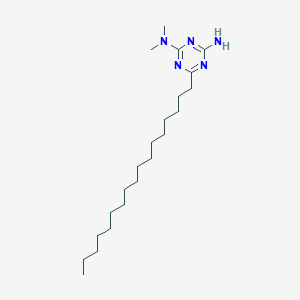![molecular formula C15H11N3O2S B14167591 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid CAS No. 315702-88-6](/img/structure/B14167591.png)
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and an amino benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole and pyridine rings imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires the use of a palladium catalyst and a suitable ligand to facilitate the coupling.
Introduction of the Amino Benzoic Acid Moiety: The final step involves the introduction of the amino benzoic acid moiety through an amide bond formation reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with hydrogenated thiazole or pyridine rings
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new catalysts and ligands in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties. It is also used in the formulation of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and DNA repair. By modulating these pathways, it can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3- [ [4- (3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid: A compound with a similar structure but with a pyrimidine ring instead of a thiazole ring.
4- [ (4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a piperazine ring instead of a thiazole ring.
3,5-Bis(pyridin-2-yl)-1,2,4-triazole: Features a triazole ring instead of a thiazole ring.
Uniqueness
4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical properties and biological activities. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
315702-88-6 |
|---|---|
Formule moléculaire |
C15H11N3O2S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)10-4-6-11(7-5-10)17-15-18-13(9-21-15)12-3-1-2-8-16-12/h1-9H,(H,17,18)(H,19,20) |
Clé InChI |
AHSIVPPUDXPGPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)






